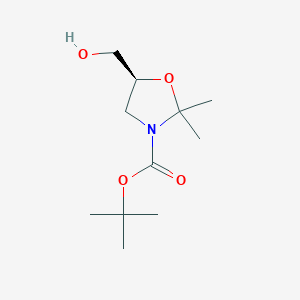
Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” is an organic compound that contains a tert-butyl group . The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
Tert-butyl esters, including “this compound”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a tert-butyl group . This group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .Chemical Reactions Analysis
The tert-butyl group in “this compound” has unique reactivity patterns . It is used in various chemical transformations . For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the tert-butyl group . This group has unique reactivity patterns due to its crowded structure .Scientific Research Applications
Synthesis and Pharmaceutical Applications
High-Yield Synthesis of D-ribo-Phytosphingosine : This compound has been used in the high-yield synthesis of D-ribo-phytosphingosine, a compound with potential applications in pharmaceuticals, using microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).
Hydroformylation of Oxazoline Derivatives : It has been involved in the hydroformylation process to create important intermediates for the synthesis of homochiral amino acid derivatives, which are valuable in synthetic chemistry (Kollár & Sándor, 1993).
Functionalized Amino Acid Derivatives : It's used in synthesizing functionalized amino acid derivatives, showing potential as a pharmacophore in designing new anticancer agents (Kumar et al., 2009).
Synthesis of Biotin Intermediate : This compound is a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin, synthesized from L-cystine (Liang et al., 2016).
SARS-CoV 3CL Protease Inhibitors : It has been used in the synthesis of trifluoromethyl-β-amino alcohol, which is then converted into peptides with inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).
Chemical Synthesis and Methodology
Oxazolidine Derivatives Synthesis : It has been used in the practical modifications and applications of the Sharpless asymmetric aminohydroxylation, demonstrating its value in synthesizing chiral oxazolidin-2-ones, crucial as chiral auxiliaries and in pharmaceutical biology (Barta et al., 2000).
Preparation of Depsipeptide : Its role in the synthesis of enantiopure L-N-tert-butyloxycarbonyl-N-methyl-β-hydroxyvaline, used in preparing depsipeptides, highlights its importance in organic synthesis (Dettwiler et al., 2005).
Chiral Auxiliary Applications : The compound has been used as both an auxiliary and a chiral building block in dipeptide synthesis, demonstrating its versatility in organic synthesis (Studer et al., 1995).
Crystal Structure Analysis : Research has been conducted on its crystal structure, providing insights into its molecular configuration, which is essential for understanding its chemical behavior and applications (Kolter et al., 1996).
Mechanism of Action
The mechanism of action of “Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” is largely determined by the unique reactivity pattern of the tert-butyl group . This group is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .
Future Directions
properties
IUPAC Name |
tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-8(7-13)15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTUWPKYSVRQPJ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)CO)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N(C[C@H](O1)CO)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)
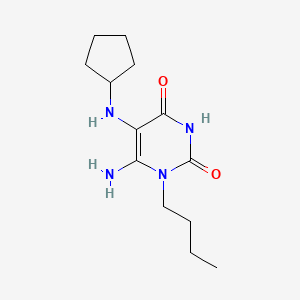
![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)

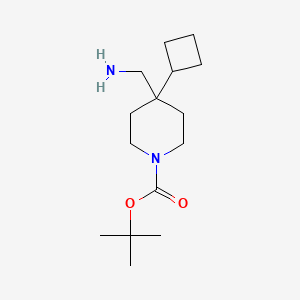
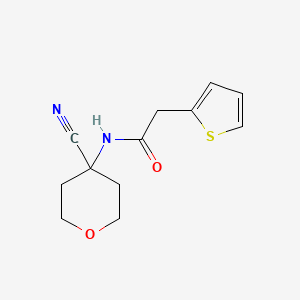
![Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2412590.png)
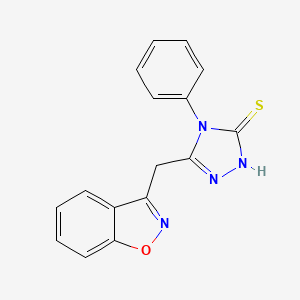
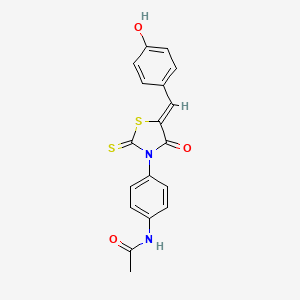

![1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride](/img/structure/B2412600.png)
![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)
![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2412605.png)